5-Bromo-6-fluoro-3-iodo-1H-indazole
Overview
Description
5-Bromo-6-fluoro-3-iodo-1H-indazole is a chemical compound with the CAS Number: 633335-82-7 . It has a molecular weight of 340.92 . The IUPAC name for this compound is 5-bromo-6-fluoro-3-iodo-1H-indazole . The InChI code for this compound is 1S/C7H3BrFIN2/c8-4-1-3-6 (2-5 (4)9)11-12-7 (3)10/h1-2H, (H,11,12) .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-fluoro-3-iodo-1H-indazole consists of a five-membered ring (indazole) with three substituents: a bromo group at the 5th position, a fluoro group at the 6th position, and an iodo group at the 3rd position .Physical And Chemical Properties Analysis
5-Bromo-6-fluoro-3-iodo-1H-indazole is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Anticancer Agents
Indazoles have been found to have potential applications in cancer treatment . They can be used to develop anticancer agents, which are drugs that kill cancer cells and prevent their growth.
Antidepressant Agents
Indazole compounds have been used in the development of antidepressant agents . These are medications used to alleviate the symptoms of depression, a common mental health disorder.
Anti-inflammatory Agents
Indazoles have anti-inflammatory properties and can be used to develop drugs that reduce inflammation . Inflammation is a biological response to harmful stimuli and is associated with many health conditions.
Antibacterial Agents
Indazole compounds have been used in the development of antibacterial agents . These are drugs that kill bacteria or inhibit their growth, helping to fight bacterial infections.
HIV Protease Inhibitors
Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These are drugs used to treat HIV, a virus that attacks the immune system.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that the synthesis of similar compounds involves substitution reactions and cyclization .
Biochemical Pathways
Similar compounds have been used in the preparation of histone deacetylase inhibitors , which play a crucial role in the regulation of gene expression.
Result of Action
Similar compounds have been shown to interact with various receptors, potentially leading to changes in gene expression .
Action Environment
It’s worth noting that the compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.
properties
IUPAC Name |
5-bromo-6-fluoro-3-iodo-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJDLPSYMXVKQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C(NN=C21)I)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733492 | |
Record name | 5-Bromo-6-fluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-3-iodo-1H-indazole | |
CAS RN |
633335-82-7 | |
Record name | 5-Bromo-6-fluoro-3-iodo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633335-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-fluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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